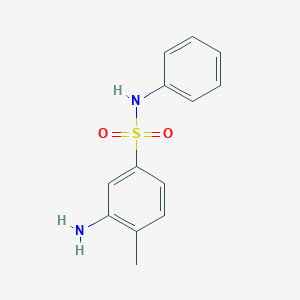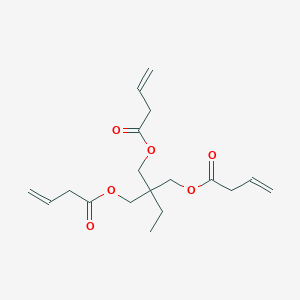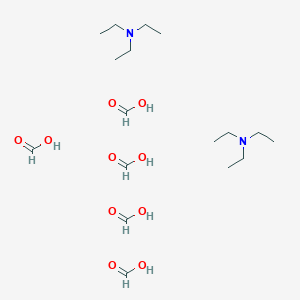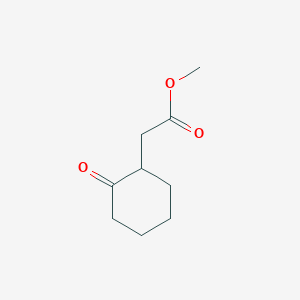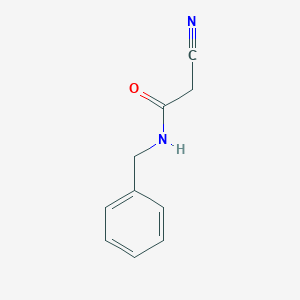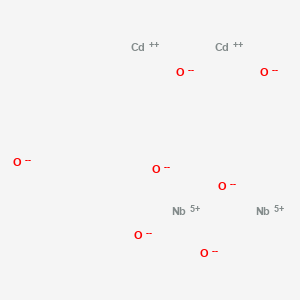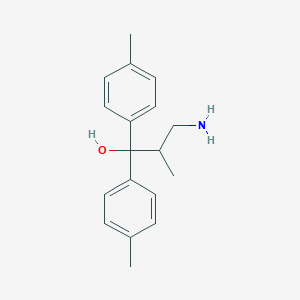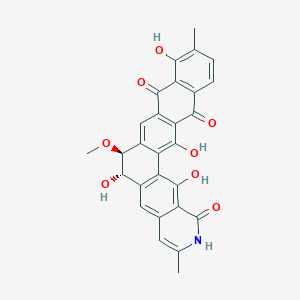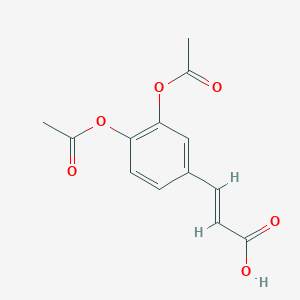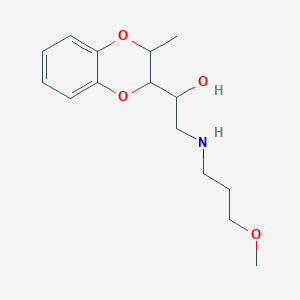
Cyanopropyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanopropyne is a chemical compound with the molecular formula C4H3N. It is a highly reactive molecule that has been widely used in scientific research applications. Cyanopropyne is a member of the nitrile family and is known for its unique properties that make it an important tool in many fields of research.
Mechanism of Action
Cyanopropyne is a highly reactive molecule that undergoes various reactions in the presence of different reagents. It can undergo nucleophilic addition reactions with various nucleophiles, such as amines and alcohols. It can also undergo substitution reactions with various electrophiles, such as halogens and acyl chlorides. These reactions make cyanopropyne a versatile tool in many fields of research.
Biochemical and Physiological Effects:
Cyanopropyne has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has been used as a tool to study the mechanism of action of anticancer drugs. Cyanopropyne has also been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
Cyanopropyne has several advantages and limitations for lab experiments. Its high reactivity makes it a versatile tool in many fields of research. However, its highly reactive nature also makes it difficult to handle and store. Cyanopropyne is also toxic and must be handled with care.
Future Directions
There are several future directions for the use of cyanopropyne in scientific research. One direction is the synthesis of new compounds using cyanopropyne as a precursor. Another direction is the study of the mechanism of reactions involving nitriles. Cyanopropyne can also be used to study the formation of carbon-carbon bonds and the synthesis of pharmaceuticals and agrochemicals.
Conclusion:
Cyanopropyne is a highly reactive molecule that has been widely used in scientific research applications. Its unique properties make it an important tool in many fields of research. Cyanopropyne has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesis Methods
Cyanopropyne can be synthesized using various methods, including the reaction of acetylene with cyanogen chloride, the reaction of acetylene with hydrogen cyanide, and the reaction of propargyl bromide with sodium cyanide. These methods have been used to produce cyanopropyne with high purity and yield.
Scientific Research Applications
Cyanopropyne has been used extensively in scientific research applications. It is used as a precursor for the synthesis of various compounds, including amino acids, peptides, and nucleotides. Cyanopropyne has been used to study the mechanism of reactions involving nitriles, as well as the formation of carbon-carbon bonds. It has also been used in the synthesis of pharmaceuticals and agrochemicals.
properties
CAS RN |
13752-78-8 |
|---|---|
Product Name |
Cyanopropyne |
Molecular Formula |
C4H3N |
Molecular Weight |
65.07 g/mol |
IUPAC Name |
but-2-ynenitrile |
InChI |
InChI=1S/C4H3N/c1-2-3-4-5/h1H3 |
InChI Key |
WNXDCVVDPKHWMW-UHFFFAOYSA-N |
SMILES |
CC#CC#N |
Canonical SMILES |
CC#CC#N |
Other CAS RN |
13752-78-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



